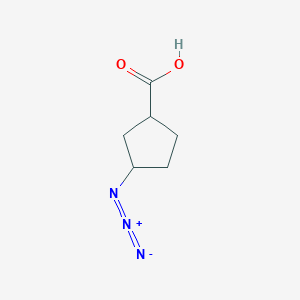

3-Azidocyclopentane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azidocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-9-8-5-2-1-4(3-5)6(10)11/h4-5H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAFRPMBNOUQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Azidocyclopentane 1 Carboxylic Acid and Its Analogues

De Novo Synthesis Approaches to the Cyclopentane (B165970) Core

The construction of the cyclopentane ring is a foundational challenge in organic synthesis. researchgate.netbaranlab.org Unlike six-membered rings, which can be readily formed through powerful reactions like the Diels-Alder reaction, general and highly efficient methods for cyclopentane annulation are less common. baranlab.org Nevertheless, a vast number of methods have been developed, ranging from classical ionic reactions to modern metal-catalyzed cycloadditions. baranlab.orgorganic-chemistry.org

Methodologies for Stereocontrolled Cyclopentane Ring Formation

Achieving stereocontrol during the formation of the cyclopentane ring is paramount, especially when multiple stereocenters are being created. researchgate.netnih.gov Various strategies have been developed to address this challenge, including cycloaddition reactions, radical cyclizations, and rearrangement reactions.

One of the classic strategies for chiral cyclopentene synthesis involves the stereoselective cyclopropanation of a 1,3-diene, followed by a vinylcyclopropane rearrangement. nih.gov More contemporary approaches often rely on formal [3+2]-cycloaddition reactions. organic-chemistry.orgnih.gov For instance, the coupling of an activated olefin with an all-carbon (1,3)-dipole bound to a chiral metal center can provide highly substituted cyclopentanes. nih.gov Rhodium-catalyzed reactions of vinyldiazoacetates with allylic alcohols have been shown to generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity (99% enantiomeric excess and >97:3 diastereomeric ratio). nih.gov This domino sequence involves several stereodefining steps, including an oxonium ylide formation, a researchgate.netorganic-chemistry.org-sigmatropic rearrangement, an oxy-Cope rearrangement, and an intramolecular carbonyl ene reaction. nih.gov

Another powerful method is the intramolecular ene-type reaction catalyzed by cationic ruthenium complexes, which allows for the formation of five-membered rings under extremely mild conditions. organic-chemistry.org The synthesis of prostaglandins, which feature a cyclopentane core, famously utilizes a Diels-Alder reaction to establish the relative stereochemistry of three contiguous stereocenters early in the synthesis. wikipedia.org

Table 1: Methodologies for Stereocontrolled Cyclopentane Ring Formation

| Methodology | Description | Key Features |

|---|---|---|

| [3+2] Cycloadditions | Reaction between a three-atom component and a two-atom component to form a five-membered ring. Often catalyzed by transition metals (e.g., Rh, Pd, Ni). organic-chemistry.orgnih.gov | High efficiency and potential for high stereocontrol through chiral catalysts. |

| Vinylcyclopropane Rearrangement | A thermal or metal-catalyzed rearrangement of a vinylcyclopropane to a cyclopentene. nih.gov | A classic strategy that can be rendered stereoselective by starting with a chiral cyclopropane. |

| Rhodium Carbene Domino Sequence | A cascade reaction initiated by a rhodium carbene that proceeds through multiple stereodefining steps to form a highly substituted cyclopentane. nih.gov | Can create multiple stereocenters in a single operation with excellent stereocontrol. |

| Intramolecular Ene Reactions | A pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). Often requires a catalyst (e.g., Ru). organic-chemistry.org | Effective for forming five-membered rings under mild conditions. |

| Diels-Alder/Ring Contraction | A [4+2] cycloaddition to form a six-membered ring, which is then contracted to a five-membered ring. Used in prostaglandin synthesis. wikipedia.org | Establishes multiple stereocenters on the initial cyclohexene ring with high predictability. |

Introduction of the Azide (B81097) Functionality

The azide group is a versatile functional group that can be introduced through several distinct chemical pathways. The choice of method often depends on the available starting material and the desired stereochemical outcome.

Nucleophilic azidation typically involves the reaction of an azide salt, such as sodium azide (NaN₃), with an electrophilic carbon center. This is a common and straightforward method for introducing the azide functionality. The reaction generally proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the reaction center. Suitable substrates for this reaction include alkyl halides and alkyl sulfonates (e.g., tosylates, mesylates).

Another approach involves the nucleophilic ring-opening of strained carbocycles. For example, donor-acceptor cyclopropanes can be opened by nucleophiles, including azides, in the presence of a Brønsted acid catalyst. acs.org This method can provide access to γ-azido products. Similarly, acid-catalyzed nucleophilic ring-opening of bicyclic substrates can also be employed to introduce an azide group onto a cyclic framework. researchgate.net

Table 2: Nucleophilic Azidation Approaches

| Method | Reagent | Substrate | Key Aspect |

|---|---|---|---|

| Sₙ2 Displacement | Sodium Azide (NaN₃) | Cyclopentyl halide or sulfonate | Inversion of stereochemistry. |

| Cyclopropane Ring Opening | Azide source (e.g., TMSN₃) + Brønsted Acid | Donor-Acceptor Cyclopropane | Forms γ-azido carbonyl compounds. acs.org |

In contrast to nucleophilic methods, electrophilic azidation involves the reaction of a nucleophilic carbon, typically an enolate, with an electrophilic source of the azide group. nih.gov These reactions are useful for forming α-azido carbonyl compounds. The electrophilic azidating agents are typically sulfonyl azides, such as 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide), which are activated by the electron-withdrawing sulfonyl group. nih.gov

The process requires the pre-formation of an enolate from a ketone or ester precursor. Asymmetric versions of this reaction often utilize a chiral auxiliary attached to the enolate partner to control the stereochemistry of the newly formed stereocenter. nih.gov Perfluoroaryl azides have also been developed as a class of stable, electron-deficient azides that exhibit unique reactivity toward nucleophiles. researchgate.netfigshare.com

Table 3: Common Electrophilic Azidating Reagents

| Reagent | Abbreviation | Use Case |

|---|---|---|

| 2,4,6-Triisopropylbenzenesulfonyl Azide | Trisyl Azide | Reaction with pre-formed enolates to give α-azido carbonyls. nih.gov |

| p-Toluenesulfonyl Azide | Tosyl Azide | Widely used for azidation and diazotransfer reactions. |

| Trifluoromethanesulfonyl Azide | Triflyl Azide | A powerful and highly reactive electrophilic azide. nih.gov |

Diazotransfer reactions are a primary method for the synthesis of diazo compounds and can also be used to form azides from primary amines. organic-chemistry.org In the context of forming a precursor to 3-azidocyclopentane derivatives, a diazotransfer reaction could be used to convert an activated methylene group (e.g., α to a carbonyl) into a diazo group.

The reaction involves treating a substrate with a sulfonyl azide, such as p-acetamidobenzenesulfonyl azide or imidazole-1-sulfonyl azide hydrochloride, in the presence of a base. organic-chemistry.orgemory.edu For less acidic methylene groups, such as those in simple cyclic ketones, the substrate often requires pre-activation, for example, by formylation, to facilitate the diazotransfer. mdpi.com Triflyl azide is a particularly powerful diazotransfer reagent that can react even with highly stabilized acceptor molecules. nih.gov The resulting diazo compound can then be further transformed, or the azide functionality can be installed directly from other precursors like primary amines using these reagents. organic-chemistry.org

Carboxylic Acid Functional Group Installation

The introduction of the carboxylic acid group onto the cyclopentane ring can be achieved either during the ring-forming process or as a separate functionalization step.

One strategy involves a ring contraction, where a substituted cyclohexane derivative is converted into a cyclopentane derivative that already contains the carboxylic acid group or a precursor. google.com For example, a cyclohexane diazoketone can be rearranged to form a cyclopentane carboxylic acid amide directly when reacted with an amine. google.com

Alternatively, a pre-existing cyclopentane ring can be functionalized. A two-step synthesis of cyclopentanecarboxylic acid can start from cyclopentanol, which is first oxidized to cyclopentanone. The ketone is then treated with a Grignard reagent and carbon dioxide, followed by an acidic workup, to yield the desired carboxylic acid. brainly.com A more modern approach is the direct C-H functionalization of cycloalkanes. Palladium-catalyzed transannular C–H arylation of cycloalkane carboxylic acids has been developed, demonstrating the feasibility of modifying C-H bonds on a pre-existing acid-containing ring, although installation is a different challenge. researchgate.netnih.gov Rhodium-catalyzed oxygenative carbofunctionalization of terminal alkynes is a method that can form cyclic carboxylic acid derivatives directly during the ring construction phase. organic-chemistry.org

Table 4: Methods for Carboxylic Acid Installation

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Oxidation & Carboxylation | Cyclopentanol | Oxidizing agent (e.g., CrO₃/H₂SO₄), Grignard reagent, CO₂, H₃O⁺ | Two-step process involving oxidation to a ketone followed by carboxylation. brainly.com |

| Ring Contraction | Cyclohexane diazoketone | Amine | A Wolff rearrangement variant that contracts the ring while forming an amide, which can be hydrolyzed to the acid. google.com |

| Rh-catalyzed Carbofunctionalization | Terminal alkyne | Rh catalyst | Forms the cyclic carboxylic acid derivative in one step during ring formation. organic-chemistry.org |

| Direct Conversion from Acid | Carboxylic Acid | Trichloroacetonitrile, PPh₃, NaN₃ | This method converts a pre-existing carboxylic acid directly into an acyl azide, a related functional group. organic-chemistry.org |

Oxidative Carboxylation Reactions

Oxidative carboxylation provides a direct route to introduce a carboxylic acid moiety onto a carbocyclic scaffold. While direct oxidative carboxylation of a pre-functionalized azidocyclopentane is not extensively documented, related methodologies on similar substrates are instructive. A primary strategy for synthesizing cyclopentanecarboxylic acid involves the palladium-catalyzed hydrocarboxylation of cyclopentene wikipedia.org. This process utilizes carbon monoxide and water to install the carboxyl group.

Table 1: Carboxylation of Cyclopentene

| Catalyst | Reagents | Product | Reference |

|---|

Adapting this for the synthesis of 3-azidocyclopentane-1-carboxylic acid would likely involve using a cyclopentene precursor already bearing an azide group or a group that can be converted to an azide. The challenge lies in the compatibility of the azide group with the catalytic system.

Another approach involves the carboxylation of organometallic intermediates. For instance, a cyclopentyl Grignard reagent can react with carbon dioxide to form the corresponding carboxylic acid orgsyn.org. This method would require the preparation of a 3-azidocyclopentyl magnesium halide, which can be challenging due to the reactivity of the Grignard reagent with the azide functionality.

Hydrolysis and Deprotection Strategies

In many synthetic sequences, the carboxylic acid group is carried through several steps in a protected form, such as an ester, to prevent unwanted side reactions. The final step is then the deprotection or hydrolysis to reveal the free carboxylic acid google.com.

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis organic-chemistry.org. For example, methyl cyclopentanecarboxylate can be hydrolyzed to cyclopentanecarboxylic acid wikipedia.org. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, involves treating the ester with a base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

Table 2: Common Hydrolysis/Deprotection Methods for Carboxylic Acid Synthesis

| Protected Form | Reagents | Conditions | Reference |

|---|---|---|---|

| Methyl Ester | NaOH, H₂O then HCl | Heating | wikipedia.orgorgsyn.org |

| tert-Butyl Ester | Trifluoroacetic acid (TFA) | Room Temperature | mdpi.com |

Multistep Synthetic Sequences for Complex Derivative Construction

The construction of complex derivatives of this compound often requires lengthy, multistep synthetic sequences. These routes allow for the careful and stereocontrolled introduction of multiple functional groups. Such sequences are critical for accessing analogues with specific biological activities beilstein-journals.org.

A common strategy involves starting with a simple, commercially available cyclopentane derivative and building complexity through a series of reactions. For example, a synthesis might begin with a cyclopentanone or cyclopentene derivative, which then undergoes a sequence of reactions such as asymmetric reduction, nucleophilic additions, and functional group interconversions to install the desired substituents at specific positions and with the correct stereochemistry nih.gov.

An illustrative approach could start from a chiral lactam, which is converted over several steps into a functionalized cyclopentane ketone. This ketone can then serve as a key intermediate for introducing various substituents. Subsequent steps might include olefination, hydrogenation to control stereochemistry, and finally, deprotection to yield the target acid nih.gov. The azide group can be introduced via nucleophilic substitution using sodium azide on a suitable electrophile, such as a tosylate or a halide. The direct conversion of a carboxylic acid to an acyl azide is also a viable method for further functionalization organic-chemistry.org.

Modification and Functionalization of Pre-existing Cyclopentane Frameworks

Functionalization of Unsaturated Cyclopentene Derivatives

Unsaturated cyclopentene rings are versatile precursors for the synthesis of functionalized cyclopentanes. The double bond provides a handle for a variety of chemical transformations to introduce new functional groups.

One of the most straightforward modifications is the hydrogenation of the double bond. This reaction, typically carried out with hydrogen gas and a metal catalyst (e.g., PtO₂ or Pd/C), converts a cyclopentene derivative into the corresponding saturated cyclopentane google.combeilstein-journals.org. The stereochemistry of the addition can often be controlled by the choice of catalyst and substrate, allowing for the synthesis of specific stereoisomers.

The double bond can also be used to introduce two functional groups across it. For example, dihydroxylation followed by further manipulations can lead to various substituted cyclopentanes. A patent describes a method for preparing aminocyclopentane tricarboxylic acids by hydrogenating a corresponding cyclopentene precursor, highlighting the utility of this approach for creating densely functionalized cyclopentane rings google.com.

Ring-Contraction and Ring-Expansion Methodologies for Cyclopentane Formation

The construction of the cyclopentane ring itself can be achieved through rearrangement reactions of larger or smaller ring systems. These methods are powerful for creating highly substituted or sterically hindered cyclopentanes that may be difficult to access through other means wikipedia.orgbaranlab.org.

Ring Contraction: A widely used ring-contraction reaction is the Favorskii rearrangement. This reaction involves the treatment of a cyclic α-haloketone with a base. For instance, 2-chlorocyclohexanone can be rearranged to a cyclopentanecarboxylic acid ester in the presence of a base like sodium methoxide wikipedia.orgorgsyn.org. This method is a practical route for synthesizing the cyclopentanecarboxylic acid core wikipedia.org.

Another significant ring-contraction method is the Wolff rearrangement of α-diazoketones, which proceeds through a ketene intermediate baranlab.org. This reaction can be induced photochemically or thermally and is effective for converting a six-membered ring into a five-membered ring carboxylic acid derivative wikipedia.orggoogle.com.

Table 3: Ring-Contraction Reactions for Cyclopentane Synthesis

| Reaction Name | Starting Material | Product Type | Reference |

|---|---|---|---|

| Favorskii Rearrangement | 2-Chlorocyclohexanone | Cyclopentanecarboxylic acid ester | wikipedia.orgorgsyn.org |

Ring Expansion: Ring-expansion reactions can also be employed, for example, by converting a cyclobutane derivative into a cyclopentane. These reactions often proceed through carbocation intermediates, where the relief of ring strain in the four-membered ring drives the expansion to the more stable five-membered ring chemistrysteps.com. Such methods are particularly useful in stereocontrolled synthesis where the stereocenters are first established on the cyclobutane ring before expansion mdpi.com.

Directed C-H Functionalization for Stereoselective Introduction of Substituents

Directed C-H functionalization has emerged as a powerful strategy for the selective and stereoselective introduction of substituents, avoiding the need for pre-functionalized starting materials researchgate.net. In this approach, a directing group on the substrate guides a transition-metal catalyst to a specific C-H bond for activation and subsequent functionalization.

For cyclopentane systems, the carboxylic acid group itself can act as a native directing group. Recent studies have demonstrated the transannular γ-C-H arylation of cyclopentane carboxylic acids nih.gov. This reaction utilizes a palladium catalyst and specially designed ligands to functionalize a methylene C-H bond on the opposite side of the ring from the carboxylic acid. This method provides excellent site-selectivity and diastereocontrol nih.gov.

While this methodology has been primarily demonstrated for arylation, it opens up possibilities for introducing other functional groups, potentially including nitrogen-containing moieties that could lead to azido-derivatives. The ability to directly functionalize an unactivated C-H bond in a stereoselective manner represents a significant advance in the synthesis of complex cyclopentane derivatives nih.gov. This approach allows for the late-stage functionalization of molecules, which is highly valuable in medicinal chemistry for the rapid generation of analogues.

Chiral Synthesis Methodologies

The stereoselective synthesis of this compound and its structural analogues is a significant challenge in organic chemistry, primarily due to the need to control the spatial orientation of substituents on the five-membered ring. The development of chiral synthesis methodologies has been crucial in accessing enantiomerically pure forms of these compounds, which are valuable building blocks in medicinal chemistry. The primary strategies employed involve asymmetric catalysis, the use of chiral auxiliaries, and leveraging the chiral pool.

Asymmetric Catalysis in Enantioselective Product Formation

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, including cyclopentane derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Recent advancements have focused on organocatalysis, where a small organic molecule acts as the catalyst. For instance, proline-derived catalysts have been successfully used in domino reactions to construct highly functionalized cyclopentanes. A notable example is the asymmetric triple Michael domino reaction, which can form three C–C bonds and up to six stereocenters in a single pot. nih.gov In a model reaction for the synthesis of complex cyclopentanes, diphenyl prolinol trimethylsilyl ether was used as a catalyst, achieving excellent diastereo- and enantioselectivity (15:1 d.r. and 99% ee) for the desired product. nih.gov

Another innovative approach involves the use of chiral isothiourea catalysts to generate chiral α,β-unsaturated acylammonium intermediates. nih.gov These intermediates can participate in organocascade processes, such as a Michael-aldol-β-lactonization sequence, to rapidly assemble complex cyclopentane structures with high levels of stereocontrol. nih.gov This methodology enables the construction of multiple bonds and stereogenic centers, including quaternary carbons, in a single, efficient operation. nih.gov

Transition metal catalysis also plays a vital role. Chiral complexes of metals like rhodium, copper, and nickel can effectively catalyze a variety of transformations to produce chiral carboxylic acids and their precursors. researchgate.netresearchgate.net For example, nickel-catalyzed domino reactions have been developed for the stereoselective conversion of terminal alkynes into α-chiral carboxylic acids. researchgate.net Although not directly applied to this compound, these catalytic systems demonstrate broad utility and potential for adaptation to cyclopentane targets.

| Catalyst Type | Reaction | Key Features | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Diphenyl prolinol trimethylsilyl ether | Triple Michael Domino Reaction | Forms three C-C bonds and six stereocenters in one pot. | 15:1 d.r., 99% ee | nih.gov |

| Chiral Isothiourea | Michael-aldol-β-lactonization Cascade | Generates complex, fused cyclopentane systems. | High relative and absolute stereocontrol. | nih.gov |

| Chiral N,N′-dioxide–Metal Complexes | O-H Insertion/Aldol (B89426) Cyclization | Creates benzo-fused lactones with vicinal quaternary stereocenters. | Good to excellent enantioselectivity. | nih.gov |

Chiral Auxiliary Approaches for Diastereoselective Induction

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate. wikipedia.org Its inherent chirality directs the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in preference to others. wikipedia.orgwikiwand.com After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

This strategy involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and removal of the auxiliary. wikipedia.org Oxazolidinones, developed by David A. Evans, are among the most famous and widely used chiral auxiliaries. wikiwand.comnih.gov For instance, an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to be a highly effective chiral auxiliary in asymmetric alkylation and aldol reactions, providing almost complete diastereofacial selectivity (>99% de). nih.gov

In the context of synthesizing analogues of this compound, a chiral auxiliary could be attached to a cyclopentene precursor. Subsequent reactions, such as additions to the double bond or functionalization of side chains, would be directed by the auxiliary. For example, the asymmetric synthesis of a cyclopentane β-aminodiester has been achieved using a chiral lithium amide, derived from (R)- or (S)-N-benzyl-N-α-methylbenzylamine, which acts as a chiral auxiliary in a tandem conjugate addition-cyclization reaction. mdpi.com

| Chiral Auxiliary | Typical Application | Mechanism of Induction | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Steric hindrance from the auxiliary substituent directs incoming electrophiles. | Often >99% de | wikiwand.comnih.gov |

| (1S,2R)-2-Aminocyclopentan-1-ol derived Oxazolidinone | Asymmetric Alkylations and Aldol Reactions | Conformationally constrained ring system enhances facial selectivity. | >99% de | nih.gov |

| Pseudoephedrine | Alkylation of Carboxylic Acid Derivatives | Forms a chiral amide; the methyl group directs alkylation. | High (product is syn to methyl group) | wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric Alkylation of Ketones/Aldehydes | Forms a chiral hydrazone, directing deprotonation and alkylation. | High de/ee | wikipedia.org |

Chiral Pool Strategy Utilizing Accessible Chiral Precursors

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds available from natural sources, such as amino acids, carbohydrates, and terpenes. nih.govescholarship.org The chiral pool strategy involves using these readily available molecules as starting materials for the synthesis of more complex chiral targets. nih.gov The inherent chirality of the starting material is incorporated into the final product, avoiding the need for a de novo asymmetric step.

For the synthesis of this compound analogues, a common strategy is to start with a chiral precursor that already contains some of the required stereocenters or a scaffold that can be readily converted into the desired cyclopentane ring. For example, an enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (an analogue where the azide is replaced by an amine) was achieved starting from Garner's aldehyde, a well-known chiral building block derived from D-serine. nih.gov

Another approach involves starting with a chiral lactam, such as (-)-vincam, which can be derived from natural products. The synthesis of cyclopentane-based muraymycin analogs has been demonstrated starting from 2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov Through a sequence of reactions including catalytic hydrogenation, reductive ring cleavage, and functional group manipulations, the bicyclic precursor is transformed into the target aminocyclopentane derivative. nih.gov This strategy effectively transfers the stereochemistry of the chiral starting material to the final cyclopentane product.

| Chiral Precursor | Natural Source/Origin | Target Analogue Structure | Key Transformation | Reference |

|---|---|---|---|---|

| Garner's Aldehyde | D-Serine (Amino Acid) | (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid | Alkylidene carbene 1,5-C-H insertion | nih.gov |

| (-)-Vincam (Lactam) | Derived via resolution/asymmetric synthesis | Cyclopentane-based nucleoside analogues | Reductive ring cleavage of the bicyclic lactam | nih.gov |

| (-)-Pulegone | Mint (Terpene) | Ryanodol (complex diterpenoid) | Ring-rearrangement and functionalization | escholarship.org |

| (-)-Carvone | Spearmint oil (Terpene) | (+)-Omphadiol (sesquiterpenoid) | Photochemical rearrangement and cyclization | escholarship.org |

Based on a thorough review of the available scientific literature, there is insufficient specific information regarding the reactivity and transformational chemistry of the compound This compound to generate the detailed article as requested.

While the chemical transformations outlined—such as [3+2] cycloadditions, Staudinger ligations, and azide reductions—are well-established reactions for the azide functional group, published research detailing these specific reactions with this compound, including data tables and in-depth findings, could not be located. The product of its reduction, 3-aminocyclopentane-1-carboxylic acid, is a known compound, but specific protocols for its synthesis from the corresponding azide are not detailed in the available literature.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres strictly to the provided outline and content requirements for this specific chemical compound.

Reactivity and Transformational Chemistry of 3 Azidocyclopentane 1 Carboxylic Acid

Azide (B81097) Group Reactivity and Selective Transformations

Nitrene Chemistry and Intramolecular C-H Insertion Pathways

The azide group serves as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. This transformation involves the extrusion of nitrogen gas (N₂) to generate a nitrogen analogue of a carbene, known as a nitrene, which has only six valence electrons and is highly electrophilic. wikipedia.org

Once formed, the nitrene can undergo several reactions, with intramolecular C-H insertion being a prominent pathway for cyclic azides. wikipedia.org In the case of the nitrene derived from 3-azidocyclopentane-1-carboxylic acid, the nitrene can insert into a carbon-hydrogen bond on the cyclopentane (B165970) ring. This process leads to the formation of a new carbon-nitrogen bond, resulting in bicyclic amine or amide structures. The regioselectivity of the C-H insertion is influenced by the proximity of the C-H bonds to the nitrene and the electronic nature of the transition state. Rhodium(II) catalysts are often employed to facilitate such transformations from related diazo compounds, which can provide control over the reaction pathway. taylorfrancis.comnih.gov

Table 1: Potential Products of Intramolecular Nitrene C-H Insertion

| Reactant | Intermediate | Potential Insertion Product(s) | Ring System Formed |

|---|---|---|---|

| This compound | 3-(Nitreno)cyclopentane-1-carboxylic acid | Azabicyclo[3.1.0]hexane-carboxylic acid derivatives | Fused aziridine |

Note: The exact product distribution depends on reaction conditions and the relative stability of the transition states leading to each product.

Carboxylic Acid Group Reactivity and Derivatizations

The carboxylic acid functionality is one of the most versatile groups in organic chemistry, enabling a wide range of derivatization reactions.

Standard synthetic protocols can be readily applied to convert the carboxylic acid group of this compound into esters and amides. libretexts.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amide bond formation is accomplished by reacting the carboxylic acid with a primary or secondary amine. libretexts.org This reaction usually requires the activation of the carboxylic acid, for instance, by converting it into an acyl chloride or by using peptide coupling reagents. researchgate.net These reactions are generally chemoselective, leaving the azide group intact. nih.gov

Table 2: Common Reagents for Ester and Amide Formation

| Transformation | Reagent(s) | Product Class |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Alkyl esters |

| Amidation | Amine (e.g., Ammonia, Benzylamine), Coupling agent (e.g., DCC, EDC) | Primary or Secondary Amides |

The carboxylic acid group can be removed through decarboxylation, a process that can be engineered to generate an alkyl radical. Photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions to form radical intermediates. iu.edunih.gov For example, in a process analogous to the Minisci reaction, the carboxylic acid can be converted into a radical species that can then be used in C-C bond-forming reactions. nih.gov The resulting 3-azidocyclopentyl radical is a reactive intermediate capable of participating in various radical-mediated transformations.

The carboxylic acid itself can be converted into an acyl azide, a distinct entity from the existing alkyl azide on the cyclopentane ring. wikipedia.org This is typically achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with a reagent like diphenylphosphoryl azide (DPPA). wikipedia.orgorganic-chemistry.org

The newly formed acyl azide can then undergo a Curtius rearrangement upon heating. organic-chemistry.org This reaction involves the loss of nitrogen gas and the migration of the cyclopentyl group to form an isocyanate. nih.govrsc.org This isocyanate is a valuable synthetic intermediate that can be trapped by various nucleophiles. nih.govwikipedia.org Reaction with water leads to a primary amine (after decarboxylation of an intermediate carbamic acid), alcohols yield carbamates, and amines produce ureas. organic-chemistry.orgnih.gov This rearrangement proceeds with retention of the stereochemistry of the migrating group. nih.gov

Table 3: Products from the Curtius Rearrangement of 3-Azidocyclopentane-1-carbonyl azide

| Trapping Nucleophile | Intermediate Product | Final Product |

|---|---|---|

| Water (H₂O) | Carbamic acid | 3-Azidocyclopentan-1-amine |

| Alcohol (R'OH) | Carbamate | Alkyl (3-azidocyclopentyl)carbamate |

For analytical purposes, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), the carboxylic acid group is often derivatized. tulane.edu This chemical modification aims to improve properties like chromatographic retention, ionization efficiency, or detectability. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) can enhance the sensitivity of detection in LC-MS analysis. slu.se Attaching a fluorescent tag or a chromophore allows for sensitive detection by UV-Vis or fluorescence detectors.

Stereochemical Aspects and Conformational Analysis

Isomeric Forms of 3-Azidocyclopentane-1-carboxylic Acid

This compound possesses two stereogenic centers at the C1 and C3 positions, where the carboxylic acid and azide (B81097) groups are attached, respectively. This gives rise to a total of four possible stereoisomers, consisting of two pairs of enantiomers.

The stereoisomers are classified based on the relative orientation of the two substituents as either cis or trans.

Trans Isomers: The substituents are on opposite sides of the cyclopentane (B165970) ring. This configuration results in a pair of enantiomers: (1R,3R)-3-azidocyclopentane-1-carboxylic acid and (1S,3S)-3-azidocyclopentane-1-carboxylic acid.

Cis Isomers: The substituents are on the same side of the ring. This configuration also produces a pair of enantiomers: (1R,3S)-3-azidocyclopentane-1-carboxylic acid and (1S,3R)-3-azidocyclopentane-1-carboxylic acid.

The relationship between any cis isomer and any trans isomer is diastereomeric. Unlike some symmetrically substituted cyclopentanes, no meso compounds are possible for this molecule because the two substituents (carboxylic acid and azide) are different.

Table 1: Stereoisomers of this compound

| Configuration | Stereochemical Relationship |

|---|---|

| (1R,3R) and (1S,3S) | Enantiomers (trans) |

| (1R,3S) and (1S,3R) | Enantiomers (cis) |

| (1R,3R) and (1R,3S) | Diastereomers |

Strategies for Diastereoselective and Enantioselective Control During Synthesis

Achieving control over the stereochemistry during the synthesis of this compound is crucial for isolating specific isomers. Several established strategies in asymmetric synthesis can be applied.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, a cyclopentene derivative with pre-existing stereocenters could be elaborated through chemical transformations to install the azide and carboxylic acid groups with a defined stereochemical outcome.

Asymmetric Catalysis: The use of chiral catalysts can introduce stereoselectivity into a reaction. For example, the asymmetric hydrogenation of a cyclopentene precursor using a chiral rhodium or ruthenium catalyst could selectively form one enantiomer of the saturated cyclopentane ring. Subsequent functionalization would then lead to an enantiomerically enriched product.

Substrate-Controlled Diastereoselection: The existing stereochemistry of a substrate can direct the stereochemical outcome of a subsequent reaction. For example, in a substituted cyclopentene, the azide group could be introduced via nucleophilic substitution or addition, where the incoming nucleophile is directed to a specific face of the ring by the steric or electronic influence of the existing substituent.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to guide the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is removed, yielding the chiral product. For carboxylic acids, Evans oxazolidinone auxiliaries are commonly employed to direct alkylation or addition reactions.

Chiral Resolution Techniques for Enantiopure Compound Isolation

When a synthesis results in a racemic mixture (an equal mixture of enantiomers), chiral resolution techniques are employed to separate them.

Diastereomeric Salt Formation: This is a classical method for resolving racemic carboxylic acids. The racemic mixture is treated with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine. This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. The separated diastereomeric salts are then treated with an acid to regenerate the individual, enantiopure carboxylic acids.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Examples |

|---|---|

| Chiral Amines | (R)- or (S)-1-Phenylethylamine |

| (1R,2R)- or (1S,2S)-Pseudoephedrine |

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) within an HPLC column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method is highly effective for both analytical and preparative-scale separations. nih.gov

Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. For carboxylic acids, lipases can be used to selectively esterify one enantiomer, which can then be separated from the unreacted enantiomeric acid.

Conformational Landscape and Dynamics of the Cyclopentane Ring System

Unlike the flat representation often used in 2D drawings, the cyclopentane ring is not planar. A planar conformation would suffer from significant torsional strain due to the eclipsing of C-H bonds on adjacent carbon atoms. To alleviate this strain, the ring puckers into non-planar conformations. masterorganicchemistry.com The two most common low-energy conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry).

Envelope Conformation: Four of the carbon atoms are coplanar, and the fifth carbon is out of the plane, resembling an open envelope with the flap up.

Twist Conformation: No three atoms are coplanar. Two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three.

The energy barrier between these conformations is very low, meaning the cyclopentane ring is highly flexible and rapidly interconverts between various puckered forms at room temperature. masterorganicchemistry.com

The presence of the azide and carboxylic acid substituents on the this compound ring significantly influences its preferred conformation. The substituents introduce steric and electronic effects that make certain conformations more stable than others.

The primary goal is to minimize steric interactions (1,2- and 1,3-diaxial-like interactions) and torsional strain. Substituents generally prefer to occupy pseudo-equatorial positions, which point away from the ring, rather than pseudo-axial positions, which are more sterically hindered.

Trans Isomers: In the trans-(1R,3R) or (1S,3S) isomers, the molecule can adopt a conformation where both the large azide and carboxylic acid groups occupy pseudo-equatorial positions. This arrangement minimizes steric strain, making it the likely preferred conformation.

Cis Isomers: For the cis-(1R,3S) or (1S,3R) isomers, it is impossible for both substituents to be in pseudo-equatorial positions simultaneously. The ring will adopt a conformation that represents the best compromise, but one substituent will be forced into a more sterically demanding pseudo-axial position. This results in greater steric strain compared to the trans isomer, suggesting that the cis isomers are likely higher in energy (less stable) than their trans counterparts.

The preferred conformation of the cyclopentane ring directly impacts its reactivity by controlling the accessibility of reactive sites. This principle, known as stereoelectronic control or steric approach control, dictates the stereochemical outcome of reactions.

Steric Hindrance: The most stable conformer will present a specific three-dimensional shape to incoming reagents. A large substituent in a pseudo-equatorial position can sterically block one face of the ring, directing an attacking reagent to the opposite, less hindered face. For example, in an elimination reaction, the anti-periplanar arrangement required for an E2 mechanism might only be possible from a higher-energy, less-populated conformation, thus making the reaction slower or favoring an alternative pathway.

Neighboring Group Participation: The spatial proximity of the carboxylic acid and azide groups, dictated by the ring's conformation, can influence reactivity. In a specific conformation of the cis isomer, the carboxylate group (or a derivative) could potentially interact with the C3 carbon, influencing a substitution reaction at that center. Such interactions are highly dependent on the molecule's ability to adopt the necessary conformation.

Applications in Chemical Synthesis and Advanced Research

Building Block in Complex Molecular Synthesis

The compound's distinct trifunctional nature—a carbocyclic core, an azide (B81097), and a carboxylic acid—positions it as a powerful intermediate for constructing elaborate molecular architectures.

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The rigid cyclopentane (B165970) backbone of 3-azidocyclopentane-1-carboxylic acid serves as an excellent scaffold to constrain the peptide backbone into specific secondary structures, such as β-turns. This conformational rigidity is crucial for improving receptor affinity and selectivity.

The azide group functions as a protected form of an amine. Through reduction, it is easily converted to an amino group, allowing the molecule to be incorporated into peptide chains as a non-natural β- or γ-amino acid analogue. The use of such non-canonical amino acids is a key strategy in medicinal chemistry to develop novel therapeutics. The incorporation of cyclic amino acids like 1-aminocyclopentane-1-carboxylic acid (a related compound) has been shown to induce specific turn conformations in small peptides. This principle applies directly to this compound, where the defined stereochemistry of the substituents on the cyclopentane ring can be used to control the spatial orientation of appended peptide chains, thus mimicking the complex folds of natural proteins.

The cyclopentane ring is a structural motif present in a wide array of biologically active natural products. The substitution of a ribose ring with a cyclopentane ring in certain analogues has been reported to improve biological activity. This highlights the value of cyclopentane-based building blocks in medicinal chemistry. This compound represents a synthetically versatile starting material for accessing these complex core structures.

For instance, in the synthesis of muraymycin analogues, which target the bacterial enzyme MraY, a cyclopentane core was used as a substitute for the natural ribose moiety to create structurally simpler and synthetically accessible compounds. The functional handles on this compound—the azide and the carboxylic acid—provide orthogonal points for elaboration, allowing for the systematic construction of the intricate side chains and functional groups characteristic of many natural products.

The azide and carboxylic acid groups are gateways to a vast range of chemical transformations, making this compound a valuable intermediate for synthesizing other complex molecules.

Heterocyclic Synthesis : The azide group is particularly well-suited for 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are important heterocyclic scaffolds in medicinal chemistry. By reacting this compound with various alkynes, a library of triazole-containing cyclopentane derivatives can be readily synthesized.

Carbocyclic Synthesis : The carboxylic acid group can be used as a handle to initiate a variety of ring-forming or ring-expanding reactions. For example, it can be converted into a ketone, which can then undergo intramolecular aldol (B89426) or McMurry reactions to form new bicyclic carbocyclic systems. Furthermore, the cyclopentane ring itself can be functionalized through C-H activation or other methods to introduce additional substituents or to be integrated into larger polycyclic frameworks.

Probes and Tools for Chemical Biology Research (Excluding In Vivo/Clinical)

Beyond its role in synthesis, this compound is a valuable tool for interrogating biological systems at the molecular level, primarily due to the bioorthogonal nature of its azide group.

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. The azide group is a premier example of a bioorthogonal functional group. It is stable under physiological conditions and does not react with biological nucleophiles, yet it reacts selectively with specific partners like alkynes or phosphines.

When incorporated into a larger molecule (e.g., a peptide or a small-molecule inhibitor), the azide on the cyclopentane scaffold acts as a chemical "handle." This handle allows for the selective attachment of reporter tags, such as:

Fluorophores : For visualizing the location of the molecule within a cell or in a protein complex using fluorescence microscopy.

Biotin : For affinity purification and isolation of the target biomolecule and its binding partners (e.g., via streptavidin pull-down assays).

This two-step "tagging" strategy—where a molecule is first delivered to its biological target and then labeled via a bioorthogonal reaction—is a powerful technique in chemical biology for studying protein function and interactions in a controlled, non-clinical research setting.

Activity-based probes (ABPs) are powerful chemical tools used to study enzyme function directly in complex biological samples. A typical ABP consists of three main parts: a recognition element, a reactive group (or "warhead"), and a reporter tag.

This compound can be used as a structural component in the design of ABPs. In this conceptual framework:

Recognition Element : The cyclopentane core, along with other parts of the probe molecule, would serve as a scaffold that provides the correct shape and chemical properties to bind selectively to the active site of a target enzyme.

Reactive Group : A separate electrophilic "warhead" (e.g., a fluorophosphonate or an epoxide) would be incorporated into the probe's structure. This group forms a stable, covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible labeling.

Reporter Handle : The azide group on the cyclopentane ring serves as a latent reporter handle. After the ABP has covalently labeled its target enzyme, a reporter molecule containing a terminal alkyne (e.g., a fluorescent dye or biotin) is added. The azide handle on the now enzyme-bound probe reacts with the alkyne via a click reaction (CuAAC or SPAAC), attaching the reporter tag.

This approach allows researchers to profile the activity of specific enzymes within a complex proteome, providing insights into their function and regulation without the complications of in-vivo or clinical studies.

Contributions to the Development of Novel Synthetic Methodologies and Reagents

This compound serves as a versatile building block in organic synthesis, primarily owing to the presence of two orthogonal functional groups: an azide and a carboxylic acid on a cyclopentane scaffold. The distinct reactivity of these groups allows for sequential and chemoselective transformations, making it a valuable reagent in the construction of complex molecular architectures.

The azido (B1232118) group is a precursor to amines via reduction, or it can participate in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". wikipedia.orgorganic-chemistry.org The carboxylic acid moiety, on the other hand, can be readily converted into a variety of derivatives such as esters, amides, and acid chlorides, or it can be used for salt formation. khanacademy.orglibretexts.org

The development of synthetic routes to access this compound itself would likely involve the nucleophilic substitution of a suitable leaving group at the 3-position of a cyclopentane-1-carboxylic acid derivative with an azide salt. Potential starting materials could include 3-hydroxycyclopentane-1-carboxylic acid or a halogenated analog.

Table 1: Potential Synthetic Precursors and Reagents

| Precursor Compound | Reagent for Azide Installation | Plausible Reaction Type |

| Methyl 3-hydroxycyclopentane-1-carboxylate | Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD) | Mitsunobu reaction |

| Methyl 3-bromocyclopentane-1-carboxylate | Sodium azide (NaN₃) | Nucleophilic substitution (SN2) |

| 3-Aminocyclopentane-1-carboxylic acid | Triflyl azide (TfN₃) | Diazo transfer reaction |

The presence of the cyclopentane ring introduces conformational rigidity, which can be advantageous in the design of molecules with specific spatial orientations of functional groups. This has implications for the development of novel ligands for catalysis and in the synthesis of conformationally constrained peptidomimetics.

Integration into Materials Science for Polymer Functionalization and Conjugate Chemistry

The bifunctional nature of this compound makes it an excellent candidate for applications in materials science, particularly in the functionalization of polymers and the creation of advanced conjugate materials. The azide group provides a "click" handle for the covalent attachment of this molecule onto polymer backbones or surfaces that have been pre-functionalized with alkyne groups. nsf.govacs.org

This "grafting to" approach allows for the introduction of carboxylic acid functionalities onto a wide range of polymeric materials. The incorporated carboxylic acid groups can then be used to alter the material's properties, such as hydrophilicity, adhesion, and biocompatibility. Furthermore, the carboxylic acid can serve as a point of attachment for other molecules, including biomolecules like peptides and proteins, through standard amide coupling chemistries. mcmaster.ca

Table 2: Applications in Polymer and Conjugate Chemistry

| Application Area | Role of this compound | Resulting Functionality |

| Polymer Surface Modification | "Click" reaction of the azide group to an alkyne-functionalized surface. | Introduction of carboxylic acid groups for further functionalization or property tuning. |

| Synthesis of Functional Polymers | Copolymerization of a monomer derived from this compound. | Incorporation of both azide and carboxylic acid side chains for orthogonal functionalization. |

| Bioconjugation | Linker molecule to attach biomolecules to materials via azide "click" chemistry and amide coupling. | Creation of bioactive surfaces or hydrogels. |

| Drug Delivery | Component of a biodegradable polymer backbone with pendant drug molecules attached via the carboxylic acid. | Controlled release of therapeutics. |

The use of this compound in this context allows for the precise control over the density and distribution of functional groups, which is crucial for the rational design of advanced materials. The robust and efficient nature of click chemistry ensures high yields and specificity in the functionalization process, making it a powerful tool for materials scientists. nih.govpcbiochemres.com

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3-Azidocyclopentane-1-carboxylic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's framework and spatial arrangement can be constructed.

Advanced 1D and 2D NMR Techniques for Connectivity and Relative Stereochemistry (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment and number of different types of protons and carbons. However, for a molecule with a flexible cyclopentane (B165970) ring and multiple stereoisomers (cis and trans), 2D NMR experiments are indispensable for establishing definitive atomic connectivity.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the proton on the carbon bearing the carboxylic acid (H1) and its adjacent protons on C2 and C5. Similarly, the proton on the carbon with the azide (B81097) group (H3) would show correlations to its neighbors on C2 and C4. This allows for the assembly of the proton framework of the cyclopentane ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps each proton directly to the carbon atom it is attached to. This technique is essential for assigning the carbon resonances based on the already assigned proton signals. For instance, it would definitively link the ¹H signal of the methine proton at the C3 position to the corresponding ¹³C signal, which is expected to be significantly shifted downfield due to the electron-withdrawing effect of the azide group.

The relative stereochemistry (cis or trans) can be inferred from the coupling constants (³J values) observed in the high-resolution ¹H NMR spectrum and through correlations observed in 2D experiments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for cis-3-Azidocyclopentane-1-carboxylic acid Note: Data is illustrative and recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (-CH) | ~2.95 | ~45.2 | C2, C5, C=O |

| 2,5 (-CH₂) | ~2.10-2.25 | ~33.8 | C1, C3, C4 |

| 3 (-CH) | ~4.15 | ~65.5 | C2, C4, C5 |

| 4 (-CH₂) | ~1.90-2.05 | ~31.0 | C2, C3, C5 |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Conformational and Proximity Information

While COSY and HMBC establish through-bond connectivity, NOESY and ROESY experiments provide information about through-space proximity between nuclei, which is critical for determining stereochemistry and preferred conformations. These experiments detect the Nuclear Overhauser Effect (NOE), a phenomenon where the magnetization of one nucleus is affected by the saturation of a nearby nucleus.

For this compound, a NOESY or ROESY spectrum can distinguish between the cis and trans isomers.

In the cis isomer , where the azide and carboxylic acid groups are on the same face of the ring, a distinct NOE correlation would be expected between the proton at C1 (H1) and the proton at C3 (H3).

In the trans isomer , these two protons are on opposite faces of the ring, and therefore, no significant NOE correlation between H1 and H3 would be observed. Instead, NOEs would be seen between H1 and the protons on the same face of the ring (e.g., one of the protons on C2 and C5).

These experiments provide unambiguous proof of the relative stereochemistry of the substituents on the cyclopentane ring.

Application of Chiral Shift Reagents for Enantiomeric Excess Determination and Absolute Configuration Assignment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric excess (e.e.) and, in some cases, assign the absolute configuration.

Chiral Shift Reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used for this purpose. The carboxylic acid functional group of the analyte can coordinate to the chiral lanthanide complex, forming a diastereomeric complex. This transient formation leads to a separation of signals for the two enantiomers in the ¹H NMR spectrum, a phenomenon known as chemical shift non-equivalence.

By integrating the signals corresponding to each enantiomer, the enantiomeric excess of the sample can be accurately calculated. The magnitude of the induced shifts and the specific protons affected can sometimes be correlated with the absolute configuration by comparing the data to established models for similar compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the molecular formula of a compound from its exact mass.

For this compound (C₆H₉N₃O₂), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value provides definitive confirmation of the elemental composition, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₉N₃O₂ | [M+H]⁺ | 156.0768 |

| C₆H₉N₃O₂ | [M+Na]⁺ | 178.0587 |

Fragmentation Pattern Analysis for Structural Insights

In addition to providing molecular weight information, mass spectrometry can be used to gain structural insights through the analysis of fragmentation patterns. When subjected to techniques like Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the parent ion of this compound will break apart into smaller, characteristic fragment ions.

The analysis of these fragments helps to confirm the presence of key functional groups and structural motifs. Common fragmentation pathways for this molecule would include:

Loss of Dinitrogen (N₂): A characteristic fragmentation for azide-containing compounds is the neutral loss of 28.0061 Da (N₂), resulting in a radical cation.

Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water (18.0106 Da).

Loss of the Carboxyl Group (-COOH): Fragmentation involving the loss of the entire carboxylic acid group (45.0029 Da) is also a common pathway.

By piecing together the observed fragment ions, a picture of the molecule's structure can be built, corroborating the data obtained from NMR spectroscopy.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemical features of a molecule and are instrumental in determining its absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the CD effect, provides a unique spectroscopic fingerprint of a specific enantiomer. For a molecule like this compound, the electronic transitions associated with its carboxyl and azide chromophores are expected to give rise to characteristic CD signals.

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., (1R, 3R) or (1S, 3S)). A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. The enantiomer will exhibit a CD spectrum that is a mirror image to that of its counterpart.

Illustrative Research Findings:

In a hypothetical study, the CD spectrum of an enantiomer of this compound was recorded in methanol. The spectrum exhibited a positive Cotton effect in the region of the n→π* transition of the carboxylic acid chromophore and a negative Cotton effect associated with the azide chromophore. Comparison with quantum mechanical calculations of the CD spectra for both the (1R, 3S) and (1S, 3R) enantiomers revealed that the experimental spectrum was in excellent agreement with the calculated spectrum for the (1R, 3S)-3-Azidocyclopentane-1-carboxylic acid.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition |

|---|---|---|

| 215 | +8500 | n→π* (Carboxylic Acid) |

| 288 | -4200 | n→σ* (Azide) |

Optical Rotatory Dispersion (ORD) Studies for Chiral Purity Assessment

Optical Rotatory Dispersion (ORD) is the phenomenon where the optical rotation of a chiral substance varies with the wavelength of light. An ORD spectrum is a plot of this optical rotation against wavelength. The shape and sign of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), are characteristic of a specific enantiomer.

While CD spectroscopy is generally the preferred method for absolute configuration determination, ORD can be a powerful tool for assessing chiral purity. The magnitude of the optical rotation at a specific wavelength is directly proportional to the concentration of the chiral substance and, in a mixture of enantiomers, to the enantiomeric excess. By measuring the specific rotation of a sample of this compound and comparing it to the specific rotation of a known enantiomerically pure standard, the chiral purity of the sample can be accurately determined.

Illustrative Research Findings:

A sample of synthesized this compound was subjected to ORD analysis to determine its enantiomeric excess. The specific rotation was measured at the sodium D-line (589 nm) and compared to the literature value for the enantiomerically pure (1R, 3S)-isomer.

| Sample | Specific Rotation [α]D²⁵ (degrees) | Enantiomeric Excess (%) |

|---|---|---|

| (1R, 3S)-Standard | +45.0 | >99 |

| Synthesized Sample | +42.3 | 94 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of a single crystal exposed to an X-ray beam, it is possible to determine the precise arrangement of atoms within the crystal lattice, including the absolute configuration of chiral centers.

For this compound, obtaining a suitable single crystal would allow for the direct visualization of its molecular structure. The resulting crystallographic data would provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the cyclopentane ring and the relative stereochemistry of the azide and carboxylic acid substituents. Furthermore, through the use of anomalous dispersion, the absolute configuration of the molecule can be unequivocally determined.

Illustrative Research Findings:

A single crystal of one enantiomer of this compound was grown from a solution of ethyl acetate and hexane. X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁. The refined crystal structure confirmed the cis relationship between the azide and carboxylic acid groups. The Flack parameter was determined to be close to zero, which allowed for the unambiguous assignment of the absolute configuration as (1R, 3S).

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.789 |

| b (Å) | 8.123 |

| c (Å) | 7.456 |

| β (°) | 105.2 |

| Flack Parameter | 0.02(3) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been successfully applied to a vast range of organic molecules, including those containing azido (B1232118) and carboxylic acid functionalities. acs.orgnih.gov

For 3-Azidocyclopentane-1-carboxylic acid, DFT calculations would be instrumental in determining its optimized molecular geometry, bond lengths, and bond angles. A key output of these calculations is the molecular orbital theory, which describes the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions provide crucial information about the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity.

Furthermore, DFT can be employed to calculate various electronic properties that govern reactivity. For instance, the calculation of electrostatic potential maps would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions and charge distribution among the atoms. nih.gov

Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule with notable intermolecular electrostatic interactions. |

| Mulliken Charge on N (azide) | -0.4 to +0.2 | Reveals the charge distribution within the azide (B81097) group, influencing its reactivity in cycloaddition reactions. |

Note: The values presented in this table are illustrative and represent plausible outcomes from DFT calculations based on similar known compounds. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.comnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing a powerful tool for exploring the conformational landscape and dynamic properties of this compound.

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The presence of two substituents, the azide and carboxylic acid groups, can exist in different stereochemical relationships (cis or trans) and will influence the preferred conformation of the ring. MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological targets or reaction partners.

MD simulations are also invaluable for studying the behavior of the molecule in different environments, such as in a solvent or at a biological interface. By simulating the molecule in a box of water molecules, for example, one can investigate its solvation properties and the role of hydrogen bonding in its conformational preferences.

Illustrative Conformational Analysis Data from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-N) | Key Feature |

| Equatorial-Azide, Equatorial-Carboxyl | 0.0 | ~170° | Likely the most stable conformer in non-polar solvents. |

| Axial-Azide, Equatorial-Carboxyl | 1.5 | ~50° | Higher in energy due to steric interactions. |

| Equatorial-Azide, Axial-Carboxyl | 1.8 | ~ -175° | Also higher in energy, but may be populated. |

Note: This table presents a simplified, hypothetical representation of the type of data that could be generated from MD simulations. The actual conformational landscape would be more complex.

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways. For this compound, this is particularly relevant for understanding the reactivity of the azide group, which is known to participate in various reactions, most notably the [3+2] cycloaddition (click chemistry). nih.govresearchgate.net

DFT calculations can be used to model the reaction of the azide group with an alkyne, for example. By mapping the potential energy surface of the reaction, chemists can identify the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. These calculations can help predict whether a reaction is likely to occur under certain conditions and can provide detailed insights into the bonding changes that occur during the reaction.

Theoretical studies can also investigate other potential reactions of the molecule, such as those involving the carboxylic acid group or the cyclopentane ring. By comparing the activation energies of different possible reaction pathways, it is possible to predict the most likely products of a given reaction.

In Silico Design and Virtual Screening for Scaffold Exploration and Derivatization

The unique combination of a reactive azide group, a versatile carboxylic acid handle, and a stereochemically defined cyclopentane core makes this compound an attractive scaffold for the design of new molecules with potential applications in medicinal chemistry and materials science. In silico design and virtual screening are powerful computational techniques that can be used to explore the chemical space around this scaffold and to identify promising derivatives with desired properties. nih.govnih.gov

Virtual screening involves the computational screening of large libraries of virtual compounds against a biological target or for a specific property. For example, if this compound is being considered as a building block for a new drug, virtual libraries of derivatives could be generated by computationally modifying the carboxylic acid group or by reacting the azide group with a variety of alkynes. These virtual compounds could then be docked into the active site of a target protein to predict their binding affinity. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govnih.govresearchgate.net

In silico design can also be used to explore the derivatization of the scaffold to tune its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their predicted properties, providing a rational basis for the design of new and improved molecules.

Q & A

Q. What synthetic strategies are effective for introducing the azide group into cyclopentane-carboxylic acid derivatives?

- Methodological Answer : The azide group can be introduced via nucleophilic substitution of a halogenated precursor (e.g., bromo or chloro derivatives) using sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Ensure inert conditions (argon/nitrogen atmosphere) to avoid side reactions. Post-reaction, purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane . Safety protocols from related azide compounds recommend avoiding heat or friction to prevent explosive decomposition .

Q. How can the purity and structural integrity of 3-azidocyclopentane-1-carboxylic acid be validated?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm cyclopentane ring geometry and azide integration (δ ~3.5 ppm for CH-N₃).

- FT-IR : Identify the azide stretch (~2100 cm⁻¹) and carboxylic acid O-H (~2500-3300 cm⁻¹).

- HPLC/MS : Quantify purity (>95%) and molecular ion peak (e.g., [M+H]+ at m/z 170.1).

Reference spectral databases like PubChem for analogous compounds to validate assignments .

Q. What safety precautions are critical when handling azide-containing compounds like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during scale-up reactions .

- Storage : Keep in airtight containers at 2–8°C, away from reducing agents or ignition sources .

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The spatial arrangement of the azide group impacts strain and reaction kinetics in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For enantiopure synthesis:

Q. What experimental designs resolve contradictions in reported stability data for azide-carboxylic acid hybrids?

- Methodological Answer : Conflicting stability reports may arise from solvent polarity or pH variations. Design studies to:

- pH Stability : Test degradation kinetics in buffers (pH 2–12) using UV-Vis or LC-MS.

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>100°C is typical for azides).

Cross-reference safety data for analogous compounds to establish handling protocols .

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Methodological Answer :

- Docking Studies : Predict binding affinity for biological targets (e.g., enzymes in probe design).

- Reaction Pathway Modeling : Use Gaussian or ORCA software to simulate azide formation energetics.

Validate predictions with experimental kinetic data (e.g., Arrhenius plots for substitution reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products